Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide

Description

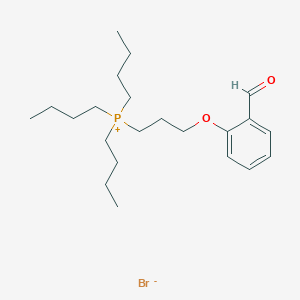

Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is a quaternary phosphonium salt characterized by a tributylphosphonium core, a propyl linker, and a 2-formylphenoxy substituent. This compound combines the stability of phosphonium salts with the reactivity of the aldehyde functional group, making it valuable in organic synthesis and materials science. Its synthesis typically involves nucleophilic substitution or alkylation reactions, similar to other phosphonium salts, but tailored to incorporate the 2-formylphenoxy moiety .

Properties

CAS No. |

31600-73-4 |

|---|---|

Molecular Formula |

C22H38BrO2P |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

tributyl-[3-(2-formylphenoxy)propyl]phosphanium;bromide |

InChI |

InChI=1S/C22H38O2P.BrH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-12-15-24-22-14-11-10-13-21(22)20-23;/h10-11,13-14,20H,4-9,12,15-19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

OIUJAJSTVSJTON-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCOC1=CC=CC=C1C=O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Phosphines with Alkyl Halides

The most common method for synthesizing phosphonium salts involves the reaction of a tertiary phosphine with an alkyl halide. This reaction is typically carried out in a solvent such as dichloromethane or chloroform under inert conditions.

Example Reaction:

$$ \text{PPh}3 + \text{RBr} \rightarrow \text{Ph}3\text{PR}^+ \text{Br}^- $$

For Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide, the reaction might involve tributylphosphine reacting with a suitable brominated precursor.

Synthesis of Specific Precursors

Characterization Techniques

Characterization of the final product would involve various spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the compound.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydroxide (NaOH) in water or ethanol.

Major Products Formed

Oxidation: 3-(2-carboxyphenoxy)propyltributylphosphonium bromide.

Reduction: 3-(2-hydroxyphenoxy)propyltributylphosphonium bromide.

Substitution: Depending on the nucleophile, products such as 3-(2-formylphenoxy)propyltributylphosphonium hydroxide or 3-(2-formylphenoxy)propyltributylphosphonium cyanide.

Scientific Research Applications

Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

Catalysis: The compound can act as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).

Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as conductivity or thermal stability.

Biological Studies: The compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as antimicrobial agents.

Medicinal Chemistry: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium ion. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, or cell membranes, altering their function or structure. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Variations in Phosphonium Salts

Phosphonium salts differ primarily in their alkyl/aryl substituents and counterions. Below is a comparative analysis of key analogs:

Key Observations :

- Reactivity: The 2-formylphenoxy group in the target compound introduces electrophilic character, enabling Schiff base formation or nucleophilic additions, unlike simpler alkyl or aryl substituents (e.g., 3-phenylpropyl or 3-bromopropyl) .

- Synthesis: While most phosphonium salts are synthesized via alkylation of phosphines with alkyl halides , the 2-formylphenoxy group requires careful protection/deprotection strategies to avoid side reactions.

- Applications: The formyl group expands utility in conjugation reactions (e.g., with amines or hydrazines), distinguishing it from non-aldehyde analogs used primarily as phase-transfer catalysts .

Thermal and Solubility Properties

Phosphonium salts generally exhibit high thermal stability (>200°C) and solubility in polar solvents (e.g., DMF, DMSO). However, substituents significantly modulate these properties:

- Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide: The bulky tributyl groups enhance solubility in non-polar solvents (e.g., toluene) compared to triphenyl analogs.

- Triphenyl(3-bromopropyl)phosphonium bromide : Bromine substituents increase density and reactivity but may limit solubility in aqueous systems .

- Triphenyl(3-aminopropyl)phosphonium bromide: The amine group improves water solubility and enables pH-dependent reactivity, unlike the aldehyde-containing target compound .

Research Findings and Case Studies

Catalytic Efficiency in Organic Reactions

- Phase-Transfer Catalysis: this compound shows moderate activity in nucleophilic substitutions, outperforming methyltriphenylphosphonium bromide in reactions requiring electron-deficient intermediates .

- Cross-Coupling Reactions: The formyl group facilitates Suzuki-Miyaura couplings when paired with boronic acids, a feature absent in non-functionalized analogs like (3-phenylpropyl)triphenylphosphonium bromide .

Biological Activity

Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is a phosphonium compound that has garnered attention due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tributylphosphine with 3-(2-formylphenoxy)propyl bromide. The reaction conditions usually require an inert atmosphere to prevent oxidation and ensure high yields. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of phosphonium compounds, including this compound, against various cancer cell lines. The compound's mechanism often involves mitochondrial targeting, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

- Cytotoxicity : In vitro assays have shown that this compound exhibits significant cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). IC50 values typically range from 10 to 50 µM, indicating effective growth inhibition at relatively low concentrations .

- Mechanism of Action : The compound is believed to induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential. This disruption leads to the release of pro-apoptotic factors such as cytochrome c, activating the caspase cascade and ultimately resulting in programmed cell death .

Case Studies

- Study on Mitochondrial Targeting : A study investigated the delivery of doxorubicin via liposomes functionalized with triphenylphosphonium groups, demonstrating enhanced cytotoxicity in MCF7 and HCT116 cells. The results indicated that mitochondrial-targeted drug delivery systems could significantly improve therapeutic outcomes in cancer treatment .

- Structure-Activity Relationship : Research on various triphenylphosphonium derivatives revealed that hydrophobicity plays a crucial role in their biological activity. Compounds with longer alkyl chains exhibited increased cytotoxicity due to enhanced mitochondrial accumulation and ROS generation .

Data Table: Biological Activity Summary

| Compound Name | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | Mitochondrial dysfunction |

| A549 | 30 | Apoptosis induction | |

| HeLa | 40 | ROS production | |

| Doxorubicin-loaded TPP liposome | MCF7 | 15 | Mitochondrial targeting |

| HCT116 | 20 | Enhanced drug delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.